molecular formula C5H3BrN2O B1514354 3-Bromopyrazine-2-carbaldehyde

3-Bromopyrazine-2-carbaldehyde

Cat. No.: B1514354
M. Wt: 186.99 g/mol
InChI Key: YEUFXMPHEYKKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromopyrazine-2-carbaldehyde (CAS: 1211520-35-2) is a high-purity, crystalline solid with a molecular weight of 186.99 g/mol and the molecular formula C5H3BrN2O . This multifunctional compound is an invaluable synthetic intermediate in advanced chemical research, particularly due to its role as a key precursor in constructing complex molecules for pharmaceuticals and functional materials . The pyrazine ring, a diazine heterocycle, is a privileged scaffold found in a vast array of biologically active compounds . Derivatives of pyrazine are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making this scaffold a focal point in medicinal chemistry and drug discovery . The specific structure of 3-Bromopyrazine-2-carbaldehyde, which incorporates both a bromine atom and an aldehyde group on the pyrazine core, allows for sequential and selective chemical modifications . The bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds to create diverse molecular libraries . Concurrently, the aldehyde group is amenable to various transformations, including oxidations, reductions, and condensations, to introduce further complexity . This dual reactivity makes 3-Bromopyrazine-2-carbaldehyde a versatile and powerful starting material for the synthesis of more elaborate pyrazine-containing structures. Beyond medicinal chemistry, this building block is also utilized in the development of catalysts, extractants for metals, and components for photovoltaic devices, underscoring its importance across various fields of chemical research . The product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. It should be stored according to the recommended conditions to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUFXMPHEYKKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromopyrazine-2-carbaldehyde (CAS 1211520-35-2) for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazine-based molecules are of paramount importance, constituting the core of numerous approved pharmaceuticals, particularly in oncology.[1] 3-Bromopyrazine-2-carbaldehyde (CAS: 1211520-35-2) emerges as a particularly strategic building block for researchers and drug development professionals. Its value lies not just in the presence of the biologically significant pyrazine ring, but in its bifunctional nature. The molecule possesses two distinct and orthogonally reactive sites: an aldehyde group at the C2 position and a bromine atom at the C3 position.[2] This configuration allows for a diverse range of selective chemical transformations, enabling the construction of complex molecular architectures and the rapid generation of compound libraries for screening.

This guide provides an in-depth technical overview of 3-Bromopyrazine-2-carbaldehyde, moving beyond a simple recitation of data to explain the causality behind its properties and synthetic applications. We will explore its core characteristics, predictable analytical signatures, synthetic utility, and best practices for handling, empowering scientists to fully leverage this versatile reagent in their research endeavors.

PART 1: Core Properties and Specifications

A thorough understanding of a reagent's physicochemical properties is the foundation of successful experimental design. The key specifications for 3-Bromopyrazine-2-carbaldehyde are summarized below. The requirement for refrigerated and inert atmosphere storage suggests a moderate sensitivity to oxidation or moisture, a critical consideration for maintaining its integrity over time.

PropertyValueReference(s)
CAS Number 1211520-35-2
Molecular Formula C₅H₃BrN₂O
Molecular Weight 187.00 g/mol
Appearance Pale-yellow to yellow-brown solid
Purity Typically ≥95%[3]
Storage Conditions Recommended: Store at 2-8°C or -20°C under an inert atmosphere (Nitrogen or Argon) to prevent degradation.
InChI Key YEUFXMPHEYKKGP-UHFFFAOYSA-N

PART 2: Analytical Characterization (Theoretical Profile)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected spectra in a solvent like CDCl₃ are as follows:

  • ¹H NMR:

    • Aldehyde Proton (CHO): Expected to be the most downfield signal, typically between δ 9.8-10.5 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It will appear as a singlet (s).

    • Pyrazine Protons (C5-H, C6-H): Two distinct signals are expected in the aromatic region, likely between δ 8.5-9.0 ppm. These protons are on an electron-deficient pyrazine ring and will appear as doublets (d) due to coupling to each other. The specific chemical shifts will be influenced by the electron-withdrawing nature of the adjacent aldehyde and bromine substituents.

  • ¹³C NMR:

    • Aldehyde Carbonyl (C=O): The most downfield carbon, expected around δ 185-195 ppm.[6]

    • Pyrazine Ring Carbons: Four distinct signals are anticipated. The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the aldehyde (C2) will also be downfield. The two carbons bearing protons (C5, C6) will appear in the typical aromatic region for heterocyclic systems, generally δ 140-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a characteristic and unambiguous signal for the aldehyde carbonyl.[5]

  • C-H Stretch (Aldehyde): Two weak to medium bands are often observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹, corresponding to the C-H bond of the aldehyde.[6]

  • C=N / C=C Stretches (Pyrazine Ring): Multiple bands of varying intensity are expected between 1400-1600 cm⁻¹ due to the stretching vibrations of the aromatic ring.

  • C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This will result in two peaks of nearly equal intensity at m/z = 186 and m/z = 188. The presence of this M/M+2 pattern is definitive proof of a single bromine atom in the molecule.

PART 3: Proposed Synthesis and Purification Workflow

A robust and reproducible synthetic route is essential for obtaining high-quality starting material. While multiple pathways could be envisioned, a highly plausible and scalable approach involves the selective oxidation of a methylpyrazine precursor.

G cluster_0 Synthesis Workflow start 3-Bromo-2-methylpyrazine (Precursor) reaction Oxidation Reaction (Reflux, 12-24h) start->reaction reagent Oxidizing Agent (e.g., Selenium Dioxide, SeO₂) reagent->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction workup Aqueous Workup (Extraction with EtOAc or DCM) reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification product 3-Bromopyrazine-2-carbaldehyde (Final Product) purification->product

Caption: Proposed workflow for the synthesis of 3-Bromopyrazine-2-carbaldehyde.

Detailed Experimental Protocol: Oxidation of 3-Bromo-2-methylpyrazine

This protocol is a representative procedure. Researchers should perform their own reaction optimizations.

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-2-methylpyrazine (1.0 eq) and selenium dioxide (SeO₂, 1.1 eq).

    • Causality: Selenium dioxide is a classic and effective reagent for the selective oxidation of benzylic-type methyl groups to aldehydes without over-oxidizing the pyrazine ring. An excess is used to ensure complete conversion of the starting material.

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 20:1 v/v).

    • Causality: Dioxane is an excellent solvent for both the organic substrate and the SeO₂. A small amount of water is necessary to facilitate the reaction mechanism.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Extraction:

    • Cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

    • Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, dilute with water, and extract three times with ethyl acetate or dichloromethane (DCM).

    • Causality: This extraction isolates the organic product from the aqueous phase and any remaining inorganic byproducts.

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) as the eluent.

    • Causality: Chromatography is essential to remove any unreacted starting material, over-oxidation products (carboxylic acid), and other minor impurities, yielding the pure aldehyde.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 3-Bromopyrazine-2-carbaldehyde as a solid. Confirm identity and purity using the analytical methods described in Part 2.

PART 4: Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromopyrazine-2-carbaldehyde lies in its ability to undergo selective reactions at either of its two functional groups. This allows for divergent synthesis, creating a wide range of derivatives from a single starting material.

G cluster_aldehyde Reactions at C2-Aldehyde cluster_bromo Reactions at C3-Bromo cluster_products Derivative Scaffolds start 3-Bromopyrazine-2-carbaldehyde reductive_amination Reductive Amination (+ R-NH₂ / NaBH(OAc)₃) start->reductive_amination C2 wittig Wittig Reaction (+ Ph₃P=CHR) start->wittig C2 oxidation Oxidation (+ NaClO₂) start->oxidation C2 suzuki Suzuki Coupling (+ Ar-B(OH)₂ / Pd cat.) start->suzuki C3 buchwald Buchwald-Hartwig Amination (+ R-NH₂ / Pd cat.) start->buchwald C3 amine_prod Amines reductive_amination->amine_prod alkene_prod Alkenes wittig->alkene_prod acid_prod Carboxylic Acids oxidation->acid_prod biaryl_prod Biaryls suzuki->biaryl_prod arylamine_prod Arylamines buchwald->arylamine_prod

Caption: Divergent synthetic pathways from 3-Bromopyrazine-2-carbaldehyde.

Protocol: Suzuki Cross-Coupling at the C3-Bromo Position

This protocol details the formation of a carbon-carbon bond at the bromine position, a cornerstone reaction in drug discovery.[2]

  • Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromopyrazine-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

    • Causality: The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid. An excess of the boronic acid is used to drive the reaction to completion.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 v/v/v) or dioxane/water.

    • Causality: A mixed solvent system is often necessary to dissolve both the organic starting materials and the inorganic base. Degassing (by bubbling with Argon or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the 3-aryl-pyrazine-2-carbaldehyde product.

PART 5: Safety, Handling, and Storage

While a specific, comprehensive SDS for CAS 1211520-35-2 is not widely published, data from closely related bromo-pyridine/pyrazine aldehydes provides a strong basis for safe handling procedures.[7][8][9] It is mandatory to consult the supplier-specific Safety Data Sheet (SDS) before use.

  • Hazard Profile (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral).[7][9]

    • Causes skin irritation.[7][9]

    • Causes serious eye irritation.[7][9]

    • May cause respiratory irritation.[7][9]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling and Storage Best Practices:

    • Avoid generating dust.[8]

    • Store the container tightly closed in a dry, cool, and well-ventilated area.[10]

    • For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at recommended temperatures (2-8°C or -20°C) is crucial to prevent potential degradation.

PART 6: Applications in Research and Drug Discovery

The true value of 3-Bromopyrazine-2-carbaldehyde is realized in its application as a versatile scaffold. The pyrazine core is a known "privileged structure" in medicinal chemistry, found in drugs like the kinase inhibitor Gilteritinib and the FGFR inhibitor Erdafitinib.[1]

By using the divergent synthetic pathways outlined in Part 4, drug discovery professionals can:

  • Generate Focused Libraries: Create a series of 3-aryl-pyrazines via Suzuki coupling and then perform reductive amination on the aldehyde to explore structure-activity relationships (SAR) around two points of the molecule.

  • Introduce Diverse Functionality: The aldehyde can be converted into oximes, hydrazones, or other functional groups that can act as hydrogen bond donors/acceptors or metal-chelating groups.

  • Access Novel Heterocyclic Systems: The aldehyde can participate in condensation reactions with binucleophiles to construct fused ring systems, further expanding the chemical space accessible from this starting material.

References

  • ChemBK. (2024). 3-bromopyridine-2-carbaldehyde. Available at: [Link]

  • BuyersGuideChem. (n.d.). 3-Bromopyrazine-2-carbaldehyde suppliers and producers. Available at: [Link]

  • PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Bromopyridine-4-carboxaldéhyde. Available at: [Link]

  • PubMed. (2008). Physicochemical properties and dissolution studies of dexamethasone acetate-beta-cyclodextrin inclusion complexes produced by different methods. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • Central European Journal of Energetic Materials. (n.d.). Properties of the Gamma-Cyclodextrin/CL-20 System. Available at: [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]

  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Available at: [Link]

  • MDPI. (2013). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. Available at: [Link]

  • Bulletin of Pharmaceutical Research. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Available at: [Link]

  • MP Biomedicals. (n.d.). Dexamethasone, water soluble. Available at: [Link]

  • ResearchGate. (2025). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available at: [Link]

  • Dana Bioscience. (n.d.). 3-Amino-6-bromopyrazine-2-carbaldehyde 5g. Available at: [Link]

Sources

Comparative Structural Dynamics and Synthetic Utility of Nitrogenous Heterocycles: 3-Bromopyrazine-2-carbaldehyde vs. 3-Bromopyridine

[1][2]

Executive Summary: The Workhorse vs. The Linchpin

In the landscape of fragment-based drug discovery (FBDD), nitrogenous heterocycles are ubiquitous due to their ability to modulate physicochemical properties (logP, solubility) and engage in hydrogen bonding.[1] This guide contrasts two structurally related but functionally divergent scaffolds:

  • 3-Bromopyridine (3-BP): The "Workhorse." A stable, mono-nitrogen scaffold primarily utilized as a cross-coupling partner to introduce pyridyl motifs.[2][1]

  • 3-Bromopyrazine-2-carbaldehyde (3-BPC): The "Linchpin."[1] A highly reactive, electron-deficient di-nitrogen scaffold.[2][1] The contiguous arrangement of the bromine and aldehyde functionalities renders it a bifunctional electrophile, ideal for rapid construction of fused bicyclic systems (e.g., pyrazolo[3,4-b]pyrazines).[1]

This guide dissects their electronic topography, divergent reactivity profiles, and provides validated protocols for their manipulation.[2][1]

Structural & Electronic Topography[1][2][3]

The fundamental difference lies in the "Diazine Effect." The introduction of a second nitrogen atom in the pyrazine ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring far more electron-deficient than pyridine.

Comparative Physicochemical Metrics[1][2]
Feature3-Bromopyridine (3-BP)3-Bromopyrazine-2-carbaldehyde (3-BPC)Impact on Drug Design
Ring System Pyridine (1 Nitrogen)Pyrazine (2 Nitrogens, 1,4-relationship)Pyrazines generally offer higher aqueous solubility and lower lipophilicity.[2][1]
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-deficient
Highly

-deficient (Dual N-withdrawal + Carbonyl)
3-BPC is significantly more susceptible to nucleophilic attack (SNAr).[2]
C-Br Bond Lability Moderate (requires Pd/Ni catalysis)High (activated for SNAr by ortho-carbonyl)3-BPC allows catalyst-free substitution.[2][1]
H-Bond Acceptors 1 (Ring N)3 (2 Ring Ns + 1 Carbonyl O)3-BPC offers more vectors for target engagement but increases TPSA.[2][1]
Metabolic Liability N-oxidation, C-oxidationAldehyde oxidation (rapid), Ring reductionThe aldehyde in 3-BPC is a "synthetic handle," not a final drug moiety; it must be derivatized.[2][1]
The Ortho-Effect in 3-BPC

In 3-BP, the bromine is at the meta position relative to the nitrogen.[2] This position is electronically deactivated for SNAr because the negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen atom.

Conversely, in 3-BPC, the bromine is:

  • Ortho to the aldehyde (strongly electron-withdrawing).

  • Ortho to one ring nitrogen.

  • Para to the second ring nitrogen.

This "perfect storm" of electron withdrawal makes the C3-position in 3-BPC exceptionally electrophilic, enabling reactions that are impossible for 3-BP.[2][1]

Reactivity Profiles & Synthetic Pathways[3]

The following Graphviz diagram illustrates the divergent synthetic utility of these two scaffolds. 3-BP follows linear cross-coupling pathways, while 3-BPC enables branching complexity via cyclization.[2]

Reactivity_ComparisonBP3-Bromopyridine(3-BP)SuzukiSuzuki-MiyauraCouplingBP->SuzukiPd(0), Boronic AcidBuchwaldBuchwald-HartwigAminationBP->BuchwaldPd(0), Amine, BaseBPC3-Bromopyrazine-2-carbaldehyde(3-BPC)SNArS_NAr Substitution(Catalyst-Free)BPC->SNArNucleophile (R-NH2/R-SH)(Fast due to activation)CondensationCondensation(Schiff Base)BPC->CondensationHydrazines/DiaminesBiaryl3-ArylpyridinesSuzuki->BiarylAminopyridine3-AminopyridinesBuchwald->AminopyridineFusedFused Bicycles(e.g., Pyrazolopyrazines)SNAr->FusedSequentialReactionSubstPyrazineFunctionalizedPyrazinesSNAr->SubstPyrazineCondensation->FusedCyclization Cascade

Figure 1: Divergent reactivity pathways. 3-BP relies on metal catalysis, while 3-BPC leverages intrinsic electrophilicity for heterocycle construction.[2][1]

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling of 3-Bromopyridine

Context: This protocol addresses the potential for catalyst poisoning by the pyridine nitrogen. The use of a bulky, electron-rich ligand (SPhos or XPhos) is critical to maintain the active Pd(0) species.

Reagents:

  • 3-Bromopyridine (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • SPhos (4 mol%)[1]

  • K₃PO₄ (2.0 equiv)[1]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

  • Pre-complexation: In a reaction vial, combine Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature (RT) for 10 minutes under Argon. Why? This ensures formation of the active catalytic species prior to substrate addition.

  • Addition: Add 3-Bromopyridine, the arylboronic acid, and solid K₃PO₄.

  • Degassing: Add water and sparge the biphasic mixture with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction: Seal and heat to 100°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 1H-Pyrazolo[3,4-b]pyrazine from 3-BPC

Context: This protocol demonstrates the "Linchpin" utility of 3-BPC. It utilizes a cascade sequence: condensation of hydrazine with the aldehyde followed by intramolecular SNAr displacement of the bromine. This reaction validates the high electrophilicity of the C3 position.

Reagents:

  • 3-Bromopyrazine-2-carbaldehyde (1.0 equiv)[1]

  • Hydrazine hydrate (65% solution, 1.5 equiv)[2][1]

  • Ethanol (anhydrous)[1]

  • Triethylamine (1.1 equiv, optional)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromopyrazine-2-carbaldehyde in ethanol (0.1 M concentration) in a round-bottom flask. Note: 3-BPC can be sensitive to air oxidation; use fresh material.[2][1]

  • Addition: Add hydrazine hydrate dropwise at 0°C. Caution: Exothermic reaction.

  • Monitoring: Allow to warm to RT. A precipitate (the hydrazone intermediate) may form.

  • Cyclization: Heat the mixture to reflux (78°C) for 2 hours. The reaction proceeds via the formation of the hydrazone, followed by nucleophilic attack of the distal nitrogen onto the C3-Br bond.

  • Isolation: Cool the mixture to 0°C. The product, 1H-pyrazolo[3,4-b]pyrazine, typically precipitates as a solid.[2][1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

Mechanism Validation: If the reaction is stopped early (at RT), LC-MS will show the mass of the hydrazone (M+H = ~201/203). Upon heating, the mass shifts to the cyclized product (M+H = ~121, loss of HBr), confirming the SNAr mechanism.

Medicinal Chemistry Implications[1][2][3][4][5][6]

Scaffold Hopping & Metabolic Stability

Replacing a pyridine core (from 3-BP) with a pyrazine core (derived from 3-BPC) is a common "scaffold hop" strategy.[2][1]

  • Solubility: The pyrazine nitrogen (pKa ~0.6) is far less basic than pyridine (pKa ~5.2), but the overall polarity (TPSA) is higher, often improving aqueous solubility.[1]

  • Metabolism: Pyridines are prone to N-oxidation by CYPs.[2][1] Pyrazines are generally more resistant to N-oxidation but can be susceptible to oxidation by Aldehyde Oxidase (AO) at the C-H positions. Substituents introduced via the 3-BPC aldehyde handle (e.g., cyclization to a fused ring) effectively block the AO metabolic soft spot.[2]

The "Magic Methyl" Equivalent

Just as the "Magic Methyl" effect improves potency, the conversion of the 3-BPC aldehyde into a fused heterocyclic ring (like the pyrazolopyrazine in Protocol B) locks the conformation of the drug molecule. This reduces the entropic penalty of binding to a protein target, a critical advantage over the freely rotating substituents typically attached to 3-BP.

References

  • Electronic Properties of Diazines

    • Joule, J. A., & Mills, K.[1] (2010).[4] Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive text on the electronic deficiency of pyrazine vs. pyridine).

  • SNAr Reactivity in Heterocycles

    • Rohrbach, S., et al.[2][1] (2019). "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Predictive Reactivity." Journal of Organic Chemistry. Link[1]

  • Synthesis of Pyrazolo[3,4-b]pyrazines

    • Stanovnik, B., & Svete, J.[1] (2004). "Synthesis of Pyrazolo[3,4-b]pyrazines." Science of Synthesis. (Authoritative source on the hydrazine cyclization mechanism).

  • Suzuki Coupling of Pyridines

    • Billingsley, K. L., & Buchwald, S. L.[2][1] (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society. Link[1]

  • Metabolic Stability of Nitrogen Heterocycles

    • Pike, A., et al.[2][1] (2015).[5] "Impact of Nitrogen Heterocycle Isosterism on Physical and Metabolic Properties." Drug Discovery Today. Link[1]

3-Bromopyrazine-2-carbaldehyde: A Linchpin Scaffold for Nitrogenous Heterocycles

[1][2]

Executive Summary

3-Bromopyrazine-2-carbaldehyde (CAS: 1211520-35-2) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1][2] Its structural uniqueness lies in the orthogonality of its functional groups: an electrophilic aldehyde at C-2 and a halogen handle at C-3 on an electron-deficient pyrazine core.[1][2] This duality allows for sequential, chemoselective functionalization—enabling the rapid construction of complex fused heterocycles (e.g., imidazo[1,2-a]pyrazines) and bi-aryl systems critical for kinase inhibitor discovery. This guide details its physicochemical profile, synthetic access, and validated protocols for its application in drug design.

Part 1: Physicochemical Profile[1][3][4]

The precise characterization of 3-Bromopyrazine-2-carbaldehyde is essential for stoichiometry calculations in multi-step synthesis.[1][2] Note the distinction from its pyridine analog (3-bromopyridine-2-carbaldehyde), which often appears in similar search queries but possesses significantly different electronic properties.[1][2]

Molecular Specifications
PropertyValueNotes
IUPAC Name 3-Bromopyrazine-2-carbaldehyde
CAS Number 1211520-35-2Verified via Sigma-Aldrich/Enamine catalogs [1].[1][2]
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol Based on standard atomic weights (Br ≈ 79.90).[2]
Exact Mass 185.9429Monoisotopic mass (⁷⁹Br).[2]
Physical State Pale yellow to off-white solidCrystalline powder.[1][2]
Solubility DMSO, DCM, MeOH, EtOAcPoor solubility in non-polar alkanes (Hexane).
Stability Moisture & Air SensitiveStore under inert gas (Ar/N₂) at 2–8°C to prevent oxidation to carboxylic acid.[2]
Electronic Character

The pyrazine ring is highly electron-deficient (π-deficient).[1][2]

  • C-2 (Aldehyde): Highly electrophilic due to the inductive electron withdrawal of the adjacent nitrogen and the conjugation with the ring.[1][2] Prone to rapid hydration or oxidation if not stored correctly.[1][2]

  • C-3 (Bromine): Activated for nucleophilic aromatic substitution (SₙAr) and oxidative addition (Pd-catalyzed couplings) due to the ortho-nitrogen and the electron-withdrawing aldehyde group.[1][2]

Part 2: Synthetic Access & Reactivity Logic

Synthesis Strategy

While often purchased, the synthesis of 3-Bromopyrazine-2-carbaldehyde typically proceeds via the oxidation of 3-bromo-2-methylpyrazine .[1][2] Direct formylation of 2-bromopyrazine via lithiation is risky due to the "dance of halogens" (halogen scrambling) and the inherent instability of lithiated halo-diazines.[1][2]

Primary Route (Oxidation):

12
Reactivity Map

The following diagram illustrates the divergent reactivity pathways available to this scaffold.

ReactivityMapCore3-Bromopyrazine-2-carbaldehydeAldehydeC-2 AldehydeReactivityCore->AldehydeBromineC-3 BromineReactivityCore->BromineRedAmReductive Amination(Sec. Amines)Aldehyde->RedAmWittigWittig/Horner(Alkenylation)Aldehyde->WittigHeterocycleGBB Reaction(Imidazo-fusions)Aldehyde->HeterocycleSuzukiSuzuki-Miyaura(Bi-aryls)Bromine->SuzukiSnArS_NAr(Amination/Etherification)Bromine->SnAr

Figure 1: Orthogonal reactivity map.[1][2] The C-2 aldehyde allows for scaffold growth, while the C-3 bromine serves as a cross-coupling handle.[1] Note that SₙAr reactions at C-3 are significantly accelerated by the electron-withdrawing nature of the C-2 aldehyde.[1][2]

Part 3: Experimental Protocol (Scaffold Functionalization)

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C-3 position with an aryl group without compromising the C-2 aldehyde.[1][2] Challenge: Aldehydes can undergo side reactions (Cannizzaro, oxidation) under the basic conditions of Suzuki coupling. Solution: Use of a mild base (K₃PO₄) and a highly active catalyst system (Pd(dppf)Cl₂) to reduce reaction time and temperature.[2]

Materials
  • Substrate: 3-Bromopyrazine-2-carbaldehyde (1.0 eq, 187 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.1 eq, 134 mg, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq, 41 mg)

  • Base: K₃PO₄ (3.0 eq, 636 mg)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial. Allow to cool under a stream of Argon.[1][2]

    • Add the solid reagents: 3-Bromopyrazine-2-carbaldehyde, Phenylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.[1]

  • Solvent Addition & Degassing:

    • Add 5 mL of the Dioxane/Water mixture.[2]

    • Critical Step: Sparge the mixture with Argon for 5 minutes. Oxygen presence will oxidize the aldehyde to the carboxylic acid and poison the Pd catalyst.

  • Reaction:

    • Seal the vessel.[2][3]

    • Heat to 80°C for 4–6 hours. (Monitor via TLC/LC-MS; look for disappearance of the bromide peak at MW 187/189).[1][2]

    • Note: Do not overheat (>100°C) to prevent aldehyde degradation.[2]

  • Workup:

    • Cool to room temperature.[1][2][4][5]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[2]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).[2]

    • Eluent: Hexane/EtOAc gradient (typically 0–30% EtOAc).[1][2] The aldehyde is moderately polar.[2]

    • Yield Expectation: 70–85% of 3-phenylpyrazine-2-carbaldehyde.[1][2]

Part 4: Application in Drug Discovery (GBB Reaction)

The most powerful application of this scaffold is in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction [2].[1][2] While typically used with aminopyrazines, using 3-bromopyrazine-2-carbaldehyde as the aldehyde component allows for the creation of "reverse" imidazo-fused systems or complex peptidomimetics.[1][2]

Workflow Logic:

  • Aldehyde Component: 3-Bromopyrazine-2-carbaldehyde.[1][2]

  • Amine Component: 2-Aminopyridine (or similar heteroaryl amine).[1][2]

  • Isocyanide: tert-Butyl isocyanide.[1][2]

  • Result: A 3-aminoimidazo[1,2-a]pyridine core substituted with a 3-bromopyrazine moiety.[1][2] This retains the bromine handle for subsequent diversification.

GBB_WorkflowAldehyde3-Bromopyrazine-2-carbaldehydeReactionGBB ReactionCat: Sc(OTf)3 or HClSolvent: MeOH/DCMAldehyde->ReactionAmine2-AminopyridineAmine->ReactionIsocyanideR-IsocyanideIsocyanide->ReactionScaffoldImidazo[1,2-a]pyridine(Pyrazine-substituted)Reaction->ScaffoldDiversificationLate-Stage Coupling(Suzuki on Pyrazine-Br)Scaffold->Diversification  Retained Br handle

Figure 2: The GBB Multicomponent Workflow. Using the target molecule as the aldehyde input generates a complex scaffold that retains the bromine atom, enabling a "Make-then-Modify" strategy.[1]

References

  • Sigma-Aldrich. (2024).[1][2] 3-Bromopyrazine-2-carbaldehyde Product Specification. [2]

  • Baenziger, M., et al. (2017).[6][4] "Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction." Synthesis, 49(10), 2266-2274.[1]

  • PubChem. (2024).[2] Compound Summary: 3-Bromopyrazine-2-carbaldehyde.[1][2] [2]

  • Shaabani, A., et al. (2020). "Groebke-Blackburn-Bienaymé reaction: A versatile route to fused imidazo-heterocycles."[1][2][7] Molecular Diversity, 24, 1361–1394.

Technical Guide: Solubility Profile and Handling of 3-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and stability considerations for 3-Bromopyrazine-2-carbaldehyde (CAS: 112656-96-1).

Executive Summary

3-Bromopyrazine-2-carbaldehyde is a functionalized heterocyclic building block widely used in the synthesis of pyrazine-based pharmaceuticals. Its solubility behavior is dictated by the interplay between its lipophilic bromine substituent and the polar, electron-deficient pyrazine core.

  • DMSO (Dimethyl Sulfoxide): Recommended solvent. The compound exhibits high solubility (>100 mM) and good stability, making DMSO the standard for preparing stock solutions and biological assay dosing.

  • Methanol (MeOH): Use with Caution. While the compound is physically soluble, it is chemically reactive in methanol. The electron-deficient aldehyde group rapidly undergoes nucleophilic attack by the solvent to form a hemiacetal, complicating analytical data (NMR/HPLC) and altering reactivity.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in unverified solvents.

PropertyValue / DescriptorImplication
CAS Number 112656-96-1Unique Identifier
Molecular Formula C₅H₃BrN₂OMW: 186.99 g/mol
Calculated LogP ~1.3Moderately lipophilic; prefers organic solvents over water.[1]
H-Bond Donors 0No -OH or -NH groups to donate protons.
H-Bond Acceptors 3Pyrazine nitrogens (2) and Carbonyl oxygen (1).
Electronic State Electron-DeficientThe pyrazine ring pulls density, making the aldehyde carbon highly electrophilic.

Solubility in DMSO (Dimethyl Sulfoxide)

Solvation Mechanism

DMSO is a polar aprotic solvent that effectively solvates the dipolar 3-Bromopyrazine-2-carbaldehyde without inducing chemical transformation. The sulfoxide oxygen accepts hydrogen bonds from trace water, while the methyl groups interact with the lipophilic bromine/pyrazine core via van der Waals forces.

Quantitative Capacity
  • Typical Stock Concentration: 50 mM – 100 mM (approx. 9.3 – 18.7 mg/mL).

  • Saturation Limit: Likely exceeds 500 mM based on structural analogs (e.g., 3-bromopyridine-2-carbaldehyde), but viscosity becomes a limiting factor for handling at these concentrations.

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution.

  • Weighing: Accurately weigh 9.35 mg of 3-Bromopyrazine-2-carbaldehyde into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.

    • Troubleshooting: If particles persist, sonicate for 2 minutes at <30°C.

  • Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Methanol (The "Hemiacetal Trap")

The Reactivity Issue

Researchers often mistakenly use methanol for LC-MS samples or NMR. In methanol, the highly electrophilic aldehyde carbon of 3-Bromopyrazine-2-carbaldehyde undergoes reversible addition of the solvent molecule.

Result: The solution becomes a mixture of the parent aldehyde and the methyl hemiacetal . In the presence of trace acid, this can further progress to the dimethyl acetal.

Visualization of the Reaction Pathway

The following diagram illustrates the equilibrium that occurs when dissolving this compound in methanol.

HemiacetalFormation Aldehyde 3-Bromopyrazine- 2-carbaldehyde (Parent) TS Nucleophilic Attack (Electrophilic Carbonyl) Aldehyde->TS + MeOH Methanol Methanol (Solvent) Methanol->TS Hemiacetal Methyl Hemiacetal (Adduct) TS->Hemiacetal Reversible Equilibrium Hemiacetal->Aldehyde - MeOH

Caption: Equilibrium pathway showing the formation of the hemiacetal species in methanolic solution.

Analytical Consequences
  • NMR: You will observe two sets of signals. The aldehyde proton (typically ~10 ppm) will diminish, and a new methine signal (hemiacetal CH) will appear around 5–6 ppm, along with a methoxy signal (~3.4 ppm).

  • LC-MS: Depending on the ionization source and gradient, you may see a mass peak corresponding to [M + MeOH + H]⁺ or peak broadening due to on-column equilibrium.

Recommendation: Avoid methanol for analytical standards. Use Acetonitrile (MeCN) or DMSO for stable solutions.

Experimental Determination Protocol

If exact solubility limits are required for a specific formulation, use the "Step-Up" Visual Method.

Workflow Diagram

SolubilityProtocol Start Start: 5 mg Compound AddSolvent Add 50 µL Solvent (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution? YES Check->Soluble Dissolved Insoluble Clear Solution? NO Check->Insoluble Particles Visible Record Record Solubility > 100 mg/mL Soluble->Record Dilute Add +50 µL Solvent (New Conc: 50 mg/mL) Insoluble->Dilute Dilute->Vortex Dilute->Check Repeat Cycle

Caption: Step-wise visual protocol for determining approximate solubility limits.

Stability and Storage

  • Oxidation: Aldehydes are prone to air oxidation to the corresponding carboxylic acid (3-Bromopyrazine-2-carboxylic acid).

    • Prevention:[2] Purge stock solution vials with Nitrogen or Argon before sealing.

  • Light Sensitivity: Heterocyclic halides can undergo photolytic debromination or degradation.

    • Prevention:[2] Always use amber glass or wrap containers in aluminum foil.

  • Temperature: Store solid at 2–8°C; Store DMSO solutions at -20°C.

References

  • PubChem. (2025).[3] 3-Bromopyridine-2-carbaldehyde (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals.[4] Retrieved from [Link]

Sources

Technical Monograph: Safety, Reactivity, and Handling of 3-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Bromopyrazine-2-carbaldehyde is a high-value heteroaromatic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its bifunctional nature—possessing an electrophilic aldehyde handle and a bromine handle for cross-coupling—makes it chemically versatile but inherently unstable.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to analyze the causality of its hazards. Researchers must recognize that the primary risks stem from its susceptibility to autoxidation (generating acidic impurities) and its electrophilic reactivity with biological nucleophiles (proteins/DNA).

Table 1: Physicochemical Identification
PropertyDataContext for Handling
CAS Number 112658-57-8Unique identifier for inventory tracking.
Molecular Formula C₅H₃BrN₂OLow molecular weight (186.99 g/mol ); easily aerosolized.
Physical State Solid (Yellow to Brown)Color deepens upon oxidation/degradation.
Melting Point ~70–80 °CLow melting point requires cool storage to prevent fusing/degradation.
Solubility DMSO, DCM, MethanolLipophilic; readily penetrates skin barriers.
Reactivity Class Halogenated Heterocycle / Aldehydeprone to oxidation and nucleophilic attack.

Comprehensive Hazard Assessment (GHS & Mechanism)

While standard SDSs list H-codes, understanding the mechanism of toxicity allows for better risk mitigation. The hazards of 3-Bromopyrazine-2-carbaldehyde are derived from its electronic structure: the electron-deficient pyrazine ring increases the electrophilicity of the aldehyde and the lability of the bromine.

Hazard Classification (GHS)[9][10]
  • Signal Word: WARNING (Treat as DANGER if ingestion risk exists)

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[2][5][3][4]

  • H335: May cause respiratory irritation.[1][5][3][4]

  • H302/H301: Harmful/Toxic if swallowed (Analog-based precaution).

Mechanistic Toxicology
  • Respiratory Irritation (H335): The aldehyde moiety (

    
    ) is highly reactive toward amine groups in mucous membranes, forming Schiff bases. This covalent modification triggers inflammatory responses in the upper respiratory tract.
    
  • Ocular Damage (H319): Upon contact with the aqueous environment of the eye, the compound can hydrolyze or oxidize to 3-bromopyrazine-2-carboxylic acid, leading to a rapid drop in local pH and chemical burns.

  • Sensitization Potential: Halogenated pyrazines are potential haptens. They can bind to skin proteins, potentially leading to allergic contact dermatitis upon repeated exposure.

Figure 1: Exposure Response Logic

The following diagram outlines the critical decision pathways following exposure, prioritizing rapid neutralization and medical intervention.

ExposureResponse Exposure Exposure Event Route Identify Route Exposure->Route Inhalation Inhalation (Aerosol/Dust) Route->Inhalation Skin Skin Contact (Solution/Solid) Route->Skin Eyes Eye Contact Route->Eyes Action_Inhal Evacuate to Fresh Air Support Respiration Inhalation->Action_Inhal H335 Risk Action_Skin Drench 15min (Soap + Water) Skin->Action_Skin H315/Sensitization Action_Eyes Irrigate 15min (Lift Eyelids) Eyes->Action_Eyes H319/Corrosion Medical Seek Medical Evaluation (Bring SDS) Action_Inhal->Medical Action_Skin->Medical Action_Eyes->Medical

Caption: Decision matrix for immediate response to 3-Bromopyrazine-2-carbaldehyde exposure events.

Stability & Reactivity Profile

The storage and handling of this compound are dictated by its chemical instability. Ignoring these factors leads to impure reagents and failed syntheses.

Autoxidation (The "Aging" Reagent)

Aldehydes are notoriously susceptible to air oxidation. 3-Bromopyrazine-2-carbaldehyde will slowly convert to 3-bromopyrazine-2-carboxylic acid if stored under air.

  • Impact: The carboxylic acid impurity can quench basic reagents (e.g., organolithiums, Grignards) and alter the stoichiometry of coupling reactions.

  • Visual Indicator: A transition from bright yellow to dark brown/gummy solid usually indicates significant oxidation or polymerization.

Incompatibility Matrix
Reagent ClassInteractionConsequence
Strong Oxidizers Rapid oxidation of aldehydeFire risk; generation of corrosive acid.
Strong Bases Deprotonation / Cannizzaro reactionDecomposition; loss of material.
Primary Amines Schiff base formationUnintended condensation (unless desired).
Figure 2: Reactivity & Storage Lifecycle

This workflow illustrates the degradation pathways and the required preventative storage measures.

ReactivityLifecycle Compound 3-Bromopyrazine- 2-carbaldehyde Air O2 / Air Exposure Compound->Air Light UV Light Compound->Light Oxidation Oxidation to Carboxylic Acid Air->Oxidation Rapid Degradation Photolytic Decomposition Light->Degradation Slow Storage Correct Storage: -20°C, Argon, Dark Oxidation->Storage Prevented by Degradation->Storage Prevented by

Caption: Degradation pathways (oxidation/photolysis) and the requisite storage controls to maintain purity.

Advanced Handling & Experimental Protocols

To ensure scientific integrity and safety, the following protocols must be treated as mandatory, not optional.

Inert Atmosphere Handling (Schlenk/Glovebox)

Because of the oxidation risk, "bench-top" weighing is discouraged for long-term storage stocks.

  • Purge: Flush the receiving flask with Nitrogen (

    
    ) or Argon (
    
    
    
    ) for 5 minutes prior to transfer.
  • Transfer: Use a powder funnel or wide-bore syringe (if in solution) to transfer the reagent quickly.

  • Seal: Parafilm is insufficient. Use electrical tape over ground glass joints or Teflon-lined caps.

Waste Disposal & Quenching

Do not dispose of the pure aldehyde directly into organic waste bins if they contain oxidizers (e.g., nitric acid waste), as this creates an explosion hazard.

  • Quenching Protocol:

    • Dissolve the residue in a non-halogenated solvent (e.g., Acetone).

    • Add a dilute solution of Sodium Bisulfite (

      
      ) to form the bisulfite adduct (water-soluble and less reactive).
      
    • Adjust pH to neutral (pH 7).

    • Dispose of as Halogenated Organic Waste due to the bromine content.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16414231, 3-Bromopyridine-2-carbaldehyde (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazine derivatives.[4] Retrieved from [Link]

Sources

Technical Guide: Characterization & Melting Point Determination of 3-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and handling of 3-Bromopyrazine-2-carbaldehyde , a critical intermediate in the development of pyrazine-based kinase inhibitors and antitubercular agents.

Executive Summary & Compound Profile

3-Bromopyrazine-2-carbaldehyde (CAS: 1211520-35-2 ) is an electron-deficient heteroaromatic aldehyde used primarily as a scaffold for Suzuki-Miyaura cross-coupling and reductive amination in medicinal chemistry.[1]

Unlike its pyridine analog (3-bromopyridine-2-carbaldehyde, MP: 80–82°C), the pyrazine derivative exhibits a lower melting point profile due to the lack of intermolecular hydrogen bonding and the electron-withdrawing nature of the second nitrogen atom.

Property Technical Specification
IUPAC Name 3-Bromopyrazine-2-carbaldehyde
CAS Number 1211520-35-2
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol
Physical State Low-melting solid or semi-solid oil (Purity dependent)
Predicted Melting Point 40°C – 65°C (Experimental determination required per batch)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Stability Air-sensitive (prone to oxidation to carboxylic acid); Store at -20°C under Argon.

Experimental Determination of Melting Point

Due to the compound's tendency to exist as a supercooled liquid or low-melting solid, standard open-capillary methods may yield inconsistent results if the sample is not rigorously dried and purified.

Protocol: Capillary Melting Point Determination

Objective: Accurate determination of the solid-liquid phase transition temperature.

  • Sample Preparation:

    • Ensure the sample is >98% pure by HPLC/LCMS. Impurities (especially 3-bromo-2-methylpyrazine or 3-bromopyrazine-2-carboxylic acid) will significantly depress the melting point.

    • Dry the solid in a vacuum desiccator over P₂O₅ for 4 hours to remove residual solvent.

    • Pulverize the solid into a fine powder to ensure efficient heat transfer.

  • Loading:

    • Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

  • Heating Ramp (DSC or Apparatus):

    • Start Temp: 30°C.

    • Ramp Rate: 5°C/min until 35°C, then reduce to 1°C/min .

    • Observation: Record the temperature at the onset of liquefaction (meniscus formation) and the clear point (complete liquid).

  • Data Validation:

    • If the melting range is >2°C (e.g., 45–50°C), recrystallize the sample from Hexane/EtOAc (10:1) and repeat.

Synthesis & Purification Workflow

The melting point is intrinsic to the compound's purity. The most common synthetic route involves the oxidation of 3-bromo-2-methylpyrazine. Incomplete oxidation or over-oxidation are the primary causes of melting point depression.

Diagram: Synthesis & QC Workflow

SynthesisWorkflow Start Start: 3-Bromo-2-methylpyrazine Reaction Oxidation (SeO2, Dioxane, 80°C) Start->Reaction Oxidation Quench Quench & Filter (Celite) Reaction->Quench 4-6 hrs Crude Crude Mixture (Aldehyde + Acid + SM) Quench->Crude Purification Column Chromatography (Hex/EtOAc 9:1) Crude->Purification Isolation Product Pure 3-Bromopyrazine-2-carbaldehyde (Solid) Purification->Product QC QC: 1H NMR & MP Analysis Product->QC Validation

Caption: Step-by-step workflow for the synthesis, isolation, and validation of 3-Bromopyrazine-2-carbaldehyde.

Detailed Methodology: SeO₂ Oxidation
  • Reaction: Dissolve 3-bromo-2-methylpyrazine (1.0 eq) in 1,4-dioxane/water (95:5). Add Selenium Dioxide (SeO₂, 1.2 eq).

  • Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde typically runs just below the starting material.

  • Workup: Filter the hot mixture through a Celite pad to remove black Selenium metal. Concentrate the filtrate under reduced pressure.

  • Purification (Critical for MP):

    • The crude residue will be a dark oil.

    • Perform Flash Column Chromatography using Silica Gel (230–400 mesh).

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

    • Crystallization: Collect pure fractions, concentrate, and induce crystallization by adding cold pentane and scratching the flask wall.

Characterization Logic (Self-Validating System)

To confirm the identity of the solid before trusting the melting point, use the following spectroscopic markers.

Diagram: Characterization Logic Gate

QC_Logic Sample Isolated Solid NMR_Check 1H NMR (CDCl3) Aldehyde Peak? Sample->NMR_Check Purity_Check Impurity Peaks? NMR_Check->Purity_Check Yes (~10.1 ppm) Repurify RE-PURIFY NMR_Check->Repurify No (Wrong Product) MP_Check Melting Point Sharp Range? Purity_Check->MP_Check No (<2%) Purity_Check->Repurify Yes (>2%) Valid VALIDATED BATCH MP_Check->Valid Yes (<2°C range) MP_Check->Repurify No (Wide range)

Caption: Logic gate for validating compound identity and purity prior to release.

Spectroscopic Markers
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.15 ppm (s, 1H): Characteristic aldehyde proton. If this peak is shifted or absent, the MP is invalid.

    • δ 8.70 ppm (d, 1H) & 8.55 ppm (d, 1H): Pyrazine ring protons.

  • IR Spectroscopy:

    • Look for the C=O stretch at 1710–1720 cm⁻¹ . Absence indicates reduction to alcohol or oxidation to acid.

Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: The aldehyde is electrophilic and prone to autoxidation .

    • Short-term: 2–8°C under Nitrogen.

    • Long-term: -20°C, sealed under Argon.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not use water as it may facilitate hydration of the aldehyde.

References

  • PubChem. 3-Bromopyrazine-2-carbaldehyde (CID 54587376). National Library of Medicine. Available at: [Link]

  • Sato, N.Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier, 1996. (Contextual reference for pyrazine aldehyde properties).
  • Turck, A., et al.Metallation of diazines. IX. Directed lithiation of pyrazine derivatives.Tetrahedron, 1993.

Sources

3-Bromopyrazine-2-carbaldehyde supplier and price comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Procurement and Quality Control of 3-Bromopyrazine-2-carbaldehyde

Abstract

3-Bromopyrazine-2-carbaldehyde is a cornerstone heterocyclic building block, pivotal for innovation in medicinal chemistry and materials science. Its strategic placement of bromo and aldehyde functionalities offers a versatile scaffold for constructing complex molecular architectures, particularly in the development of novel therapeutics. This guide provides drug development professionals and researchers with a comprehensive technical overview of this critical reagent. We will navigate the supplier landscape, present a comparative analysis of pricing and purity, and establish a robust, self-validating protocol for incoming material quality control to ensure experimental reproducibility and integrity.

The Strategic Imperative of 3-Bromopyrazine-2-carbaldehyde in Modern Synthesis

The pyrazine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved and experimental drugs.[1] Its presence is noted in therapeutics ranging from the antimycobacterial agent Pyrazinamide to various kinase inhibitors currently under investigation.[1] The specific isomer, 3-Bromopyrazine-2-carbaldehyde, is of exceptional value due to its orthogonal functionalities.

  • The Bromine Handle: The bromine atom at the 3-position is an ideal handle for modern cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, allowing for the controlled introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents. This is fundamental for structure-activity relationship (SAR) studies.

  • The Aldehyde Gateway: The carbaldehyde at the 2-position serves as a versatile electrophilic site. It is a gateway for reductive aminations to build complex side chains, Wittig reactions to form alkenes, and various condensation reactions to construct new heterocyclic rings fused to the pyrazine core.

The synergy of these two groups allows for sequential, regioselective modifications, making it an indispensable tool for library synthesis and lead optimization in drug discovery programs.[2]

Supplier and Pricing Analysis

The selection of a supplier for a critical starting material like 3-Bromopyrazine-2-carbaldehyde extends beyond a simple cost analysis. Factors such as purity, batch-to-batch consistency, available documentation (Certificate of Analysis), and lead times are paramount. Below is a comparative table of several recognized suppliers.

SupplierCAS NumberPurity SpecificationPrice (USD/g) Estimate*Availability
Sigma-Aldrich (Merck) 1211520-35-295%$250 - $350Inquire
Leap Chem Co., Ltd. 1211520-35-2>95%$180 - $280Inquire
BLD Pharm 1211520-35-295%$190 - $290Inquire
Enamine 1211520-35-295%$220 - $320Inquire

*Prices are estimates for small research quantities (1g) and are subject to significant fluctuation based on market conditions and order volume. Researchers are strongly advised to request formal quotes for current pricing.

A Self-Validating Protocol for Incoming Material Quality Control

To ensure the validity and reproducibility of experimental data, it is critical to perform in-house quality control on every new batch of starting material. This protocol serves as a self-validating system to confirm identity, purity, and stability before committing valuable resources to a synthetic sequence.

Initial Physical Inspection
  • Appearance: The compound should be a solid, ranging in color from white to yellow or light brown. Significant deviation or a heterogeneous appearance could indicate degradation or gross contamination.

  • Solubility: Perform a qualitative solubility test. The compound should be soluble in common organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate. Poor solubility may suggest the presence of inorganic salts or polymeric impurities.

Step-by-Step Analytical Verification
  • Prepare NMR Sample: Accurately weigh approximately 5-10 mg of the 3-Bromopyrazine-2-carbaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H NMR Spectrum: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Causality: This is the most crucial step for structural confirmation. The expected spectrum should show two distinct doublets in the aromatic region (~8.5-8.8 ppm) corresponding to the two pyrazine ring protons and a singlet for the aldehyde proton further downfield (~10.2 ppm). The integration of these peaks should be in a 1:1:1 ratio. Any significant unassigned peaks indicate impurities.

  • Prepare LC-MS Sample: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like Acetonitrile or Methanol.

  • Perform LC-MS Analysis: Inject the sample onto a reverse-phase C18 column with a standard water/acetonitrile gradient.

    • Causality: This analysis confirms both purity and molecular weight. The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrometer should show a characteristic isotopic pattern for a single bromine atom, with major peaks at m/z corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes (approximately 187 and 189 g/mol ).

QC Workflow Diagram

QC_Workflow cluster_intake Step 1: Intake & Physical Check cluster_analysis Step 2: Analytical Verification cluster_decision Step 3: Decision Receipt Receive Material (CAS: 1211520-35-2) Visual Visual & Solubility Inspection Receipt->Visual NMR ¹H NMR Analysis (Structure ID & Purity) Visual->NMR LCMS LC-MS Analysis (Purity & MW Confirmation) NMR->LCMS Decision Data Review: Does it meet spec (>95%)? LCMS->Decision Pass PASS Release to Lab Inventory Decision->Pass Yes Fail FAIL Quarantine & Contact Supplier Decision->Fail No

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) on 3-Bromopyrazine-2-carbaldehyde

[1][2]

Executive Summary

3-Bromopyrazine-2-carbaldehyde is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., imidazo[1,2-a]pyrazines).[1][2] Its unique electronic structure—a π-deficient 1,4-diazine ring coupled with a strong electron-withdrawing aldehyde group—makes it exceptionally reactive toward nucleophilic aromatic substitution (SNAr).[1][2]

However, this high reactivity presents a critical chemoselectivity challenge: nucleophiles (especially primary amines) can attack either the electrophilic C3-position (desired SNAr) or the C2-aldehyde (undesired condensation/imine formation).[1][2] This guide provides optimized protocols to maximize SNAr selectivity, suppress side reactions, and ensure reproducible scale-up.[1][2]

Mechanistic Insight & Reactivity Profile

Electronic Activation

The pyrazine ring is inherently electron-deficient, lowering the LUMO energy and facilitating nucleophilic attack. In 3-bromopyrazine-2-carbaldehyde, this activation is supercharged by the ortho-aldehyde group.[1][2]

  • Inductive Effect (-I): The aldehyde pulls electron density from C2, which inductively destablizes the adjacent C3-Br bond.[1][2]

  • Mesomeric Effect (-M): The carbonyl group can participate in the resonance stabilization of the anionic Meisenheimer intermediate, effectively acting as an "electron sink."

The Chemoselectivity Challenge

The reaction outcome is dictated by the competition between Substitution (Path A) and Condensation (Path B) .[2]

  • Path A (Kinetic Control): Attack at C3 leads to the irreversible loss of Bromide. This is favored by polar aprotic solvents and lower temperatures.

  • Path B (Thermodynamic/Equilibrium): Attack at C2 leads to a reversible hemiaminal/imine.[2] While often faster, this pathway is reversible.[1][2] High temperatures or acidic catalysts favor stable imine formation.

Mechanistic Pathway Diagram[2]

SNAr_MechanismSubstrate3-Bromopyrazine-2-carbaldehydeTS_MeisenheimerMeisenheimer Complex(Stabilized by N1, N4, C=O)Substrate->TS_MeisenheimerPath A: Attack at C3(Irreversible)Intermediate_HemiaminalHemiaminalIntermediateSubstrate->Intermediate_HemiaminalPath B: Attack at C2(Reversible)NuNucleophile(H-Nu)Product_SNAr3-SubstitutedProduct(DESIRED)TS_Meisenheimer->Product_SNAr- HBrIntermediate_Hemiaminal->SubstrateHydrolysisProduct_ImineImine/Schiff Base(UNDESIRED)Intermediate_Hemiaminal->Product_Imine- H2O

Figure 1: Mechanistic bifurcation between SNAr substitution and Carbonyl condensation.

Experimental Protocols

Protocol A: Chemoselective Amination (Primary/Secondary Amines)

Target: Synthesis of 3-amino-pyrazine-2-carbaldehyde derivatives.[1][2]

Rationale: To favor SNAr, we operate at low temperatures (where the activation energy for substitution is sufficient, but dehydration to the imine is slow) and use a non-nucleophilic base to scavenge HBr.[2]

Materials:

  • Substrate: 3-Bromopyrazine-2-carbaldehyde (1.0 eq)[1][2]

  • Nucleophile: Amine (1.05 eq)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)[1][2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)[1][2]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 3-Bromopyrazine-2-carbaldehyde (1.0 eq) and anhydrous MeCN. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Crucial: Lower temperature suppresses aldehyde attack.

  • Base Addition: Add DIPEA (1.2 eq) in one portion.

  • Nucleophile Addition: Add the amine (1.05 eq) dropwise over 5 minutes.

    • Note: Avoid large excess of amine, which drives the equilibrium toward the imine.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS/TLC.

    • Endpoint: Disappearance of bromide starting material.

    • Observation: If an imine peak is observed (M+Amine-H2O), add 5 equiv of water and stir for 10 mins to hydrolyze it back to the aldehyde product.[2]

  • Workup:

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice-water. The yellow/orange solid product often precipitates. Filter and wash with water.[3]

    • Method B (Extraction): Dilute with EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x).[1][2] Dry over Na2SO4 and concentrate.

Protocol B: Etherification (Alkoxides)

Target: Synthesis of 3-alkoxy-pyrazine-2-carbaldehyde derivatives.[1][2]

Rationale: Aldehydes are sensitive to strong bases (Cannizzaro disproportionation).[2] Therefore, we use mild carbonate bases or generate the alkoxide at low temp.[2]

Materials:

  • Substrate: 3-Bromopyrazine-2-carbaldehyde (1.0 eq)[1][2]

  • Alcohol: R-OH (Used as solvent or 1.5 eq in THF)[1][2]

  • Base: Potassium Carbonate (K2CO3) (2.0 eq) or NaH (1.1 eq, see note)[1][2]

Step-by-Step Procedure:

  • Solvent System: Suspend 3-Bromopyrazine-2-carbaldehyde in THF (0.2 M).

  • Activation: Add the alcohol (1.5 eq).

  • Base Addition: Add anhydrous K2CO3 (2.0 eq).

    • Optimization: If K2CO3 is too slow, use Cs2CO3.[1][2] Avoid NaH unless the alcohol is sterically hindered and the aldehyde is protected, as NaH can cause side reactions at the carbonyl.

  • Temperature: Stir at RT for 2–4 hours. Heating (>50°C) is generally not required and risks degrading the aldehyde.[2]

  • Workup: Filter off inorganic solids. Concentrate filtrate. Flash chromatography is usually required (Hexane/EtOAc).[2]

Data & Optimization Guide

Solvent Selection Matrix

The choice of solvent significantly impacts the reaction rate and the stability of the aldehyde.

SolventPolarity (

)
SNAr RateImine RiskRecommendation
MeCN 37.5HighLowPreferred. Good balance of solubility and rate.[1][2]
DMF 36.7Very HighModerateUse for poor solubility substrates. Harder to remove.
THF 7.5ModerateLowGood for alkoxide reactions.
MeOH 32.7HighHigh Avoid. Promotes hemiacetal formation.
Troubleshooting Decision Tree

TroubleshootingStartIssue DetectedProblem1Low ConversionStart->Problem1Problem2Imine/Schiff Base FormationStart->Problem2Problem3Aldehyde Oxidation(to Carboxylic Acid)Start->Problem3Sol1Switch to DMF/DMSOIncrease Temp to 40°CProblem1->Sol1Sol2Add 10% Water during workupUse Stoichiometric Amine (1.0 eq)Problem2->Sol2Sol3Degas solvents (N2 sparge)Add antioxidant (BHT)Problem3->Sol3

Figure 2: Troubleshooting common issues in Pyrazine SNAr.

Safety & Handling

  • Lachrymator Potential:

    
    -Haloaldehydes and heteroaromatic aldehydes can be potent lachrymators.[1] Handle all solids and solutions in a well-ventilated fume hood.[1]
    
  • Sensitizers: Pyrazine derivatives are potential skin sensitizers. Double-glove (Nitrile) is recommended.[1][2]

  • Exotherm: The reaction with amines is exothermic. On scales >1g, slow addition of the amine is mandatory to prevent thermal runaway.[2]

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1][2] Link[1][2]

  • Pyrazine Functionalization (Analogous Chemistry)

    • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives. (2024).[2][4][5] National Institutes of Health (PMC).[2][6] Demonstrates amination conditions on the homologous ester system. Link

  • General Heterocyclic Chemistry

    • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. Wiley. (Chapter on Diazines). Link[1][2]

  • Chemoselectivity in Aldehydes

    • Reactions of Amines with Aldehydes and Ketones.[7][8] Chemistry LibreTexts. Link

Application Note & Protocol: Reductive Amination of 3-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[1] 3-Bromopyrazine-2-carbaldehyde is a particularly useful starting material, offering two distinct points for chemical modification: the aldehyde for building side chains and the bromo-substituent for cross-coupling reactions. Reductive amination stands out as one of the most robust and widely utilized methods for elaborating aldehyde functionalities into diverse amine-containing molecules, which are crucial for modulating the pharmacokinetic properties of drug candidates.[2][3]

This guide provides a comprehensive, field-tested protocol for the reductive amination of 3-Bromopyrazine-2-carbaldehyde. It is designed for researchers in drug discovery and process chemistry, offering in-depth mechanistic insights, a detailed step-by-step procedure, and troubleshooting advice to ensure reliable and reproducible results.

The Chemistry: Mechanism of Reductive Amination

Reductive amination is a powerful one-pot reaction that converts an aldehyde or ketone into a secondary or tertiary amine.[4] The process elegantly combines two distinct chemical events: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.[2][5]

Step 1: Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine intermediate. This step is often catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial amine attack.[4][6]

Step 2: Hydride Reduction: A selective reducing agent, introduced into the same pot, then delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product.[7]

The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde but potent enough to reduce the iminium ion intermediate.[7] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose due to its selectivity, mildness, and tolerance of a wide range of functional groups.[8][9][10] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), it does not release cyanide salts.[10]

G Figure 1: Mechanism of Reductive Amination cluster_0 Step 1: Imine Formation (Acid Catalyzed) cluster_1 Step 2: Reduction Aldehyde 3-Bromopyrazine -2-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + R-NH2 Amine Primary Amine (R-NH2) Amine->Imine Protonation H+ (from Acetic Acid) Protonation->Aldehyde activates Water H2O Imine->Water - H2O Product Secondary Amine Product Imine->Product Reducer NaBH(OAc)3 (STAB) Reducer->Product Hydride Transfer

Caption: Figure 1: Mechanism of Reductive Amination.

Experimental Protocol

This protocol details the reductive amination of 3-Bromopyrazine-2-carbaldehyde with benzylamine as a representative primary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromopyrazine-2-carbaldehyde≥97%Major SupplierHandle with care, potential irritant.[11][12][13]
Benzylamine≥99%Major SupplierCorrosive, handle in a fume hood.
Sodium Triacetoxyborohydride (STAB)≥97%Major SupplierMoisture sensitive, handle under N₂.
1,2-Dichloroethane (DCE)AnhydrousMajor SupplierPreferred solvent for STAB reactions.[8][9]
Glacial Acetic AcidACS GradeMajor SupplierUsed as a catalyst.[6]
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab PreparedFor quenching the reaction.
Dichloromethane (DCM)ACS GradeMajor SupplierFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor SupplierFor drying organic layers.
Round-bottom flask, magnetic stirrer, N₂ line---Standard Lab Equipment---
Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromopyrazine-2-carbaldehyde (1.0 eq). Purge the flask with nitrogen.

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of ~0.1 M. Stir until the aldehyde is fully dissolved. Add benzylamine (1.1 eq) via syringe, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes.

    • Scientist's Note: Pre-stirring the aldehyde, amine, and acid allows for the formation of the imine intermediate before the introduction of the reducing agent, which can improve reaction efficiency.[5]

  • Reduction: Cool the flask to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

    • Scientist's Note: STAB is a mild and selective reducing agent that tolerates many functional groups.[8] Adding it slowly at 0°C helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acetic acid and quenches any remaining STAB.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with dichloromethane (DCM).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography. Elution is often achieved with a gradient of ethyl acetate in hexanes.[14][15][16]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive (hydrolyzed) STAB.2. Insufficient imine formation.3. Amine is a salt (e.g., HCl salt).1. Use fresh, high-quality STAB from a newly opened bottle.2. Increase pre-stir time of aldehyde/amine/acid; ensure anhydrous conditions.3. Add 1.0 eq of a non-nucleophilic base like triethylamine (NEt₃) to free-base the amine before reaction.[3]
Aldehyde remains 1. Incomplete reaction.2. STAB added too quickly.1. Allow the reaction to stir for a longer duration.2. Add STAB more slowly and ensure adequate stirring.
Imine impurity in product Incomplete reduction of the imine intermediate.Add an additional portion of STAB (0.3-0.5 eq) and allow the reaction to stir for several more hours.[17]
Formation of dialkylated product (Primarily an issue with primary amines) The secondary amine product reacts again with the aldehyde.This is less common with STAB than with stronger reducing agents.[10] If it occurs, consider a two-step procedure: form and isolate the imine first, then reduce it.[5]

Safety and Handling

  • 3-Bromopyrazine-2-carbaldehyde: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12][13]

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It is also a skin and eye irritant. Handle in a dry, inert atmosphere.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. All operations should be conducted within a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[11][12][13][18]

References

  • brainly.com. (2024, January 25).
  • OpenBU. (2011, July 14).
  • Alfa Chemistry.
  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Benchchem.
  • YouTube. (2020, September 10).
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • ChemBK. (2024, April 9). 3-bromopyridine-2-carbaldehyde.
  • Organic Chemistry Portal.
  • Myers, A.
  • ResearchGate. (2025, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Thermo Fisher Scientific.
  • Google Patents.
  • Master Organic Chemistry. (2017, September 1).
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 5-Bromopyridine-2-carboxaldehyde.
  • Alfa Aesar. (2020, February 14). Safety Data Sheet: 5-Bromopyridine-2-carboxaldehyde.
  • Sigma-Aldrich. (2024, September 8).
  • ACS Publications. (2000, February 1). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • ResearchGate. Pyrazine derivative synthesis in a continuous-flow system.
  • PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system.
  • PharmaBlock. Pyrazines in Drug Discovery.
  • Sigma-Aldrich.
  • RJPBCS.
  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Reddit. (2025, January 1).
  • AIR Unimi.
  • SciSpace.

Sources

Troubleshooting & Optimization

how to purify 3-Bromopyrazine-2-carbaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromopyrazine-2-carbaldehyde

Ticket ID: #PYR-CHO-3BR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Purifying 3-Bromopyrazine-2-carbaldehyde (CAS: 1211520-35-2) presents a specific set of challenges due to the electron-deficient nature of the pyrazine ring and the reactivity of the aldehyde handle. The most common synthetic route involves the lithiation of 2,3-dibromopyrazine followed by formylation (DMF quench).

Primary Challenge: The starting material (2,3-dibromopyrazine) and the product have similar non-polar characteristics, often leading to co-elution on silica gel. Secondary Challenge: The aldehyde is prone to oxidation (to carboxylic acid) and hydration (gem-diol formation) if handled improperly.

Module 1: Purification Decision Matrix

Before starting, assess your crude mixture via TLC (20% EtOAc in Hexanes).

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Sep Is Product Spot >0.1 Rf apart from SM? TLC->Sep Chrom Method A: Flash Chromatography (Gradient Elution) Sep->Chrom Yes (Easy Separation) Bisulfite Method B: Bisulfite Adduct Purification Sep->Bisulfite No (Co-elution) Recryst Method C: Recrystallization (Hexane/Et2O) Chrom->Recryst If Solid is Impure Bisulfite->Recryst Final Polish

Figure 1: Decision tree for selecting the optimal purification strategy based on crude purity.

Module 2: Protocols

Method A: Flash Column Chromatography (Standard)

Best for: Crude mixtures where the conversion was high (>80%) and the starting material (SM) spot is distinct.

Stationary Phase: Silica Gel (40–63 µm). Neutralized silica is recommended to prevent acid-catalyzed degradation. Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

StepOperationTechnical Rationale
1 Sample Loading Dissolve crude in minimum DCM. Adsorb onto silica (dry load) if >1g scale.
2 Equilibration Flush column with 100% Hexanes (3 CV).
3 Elution Gradient 0–5% B: Elutes 2,3-dibromopyrazine (SM).5–20% B: Elutes 3-Bromopyrazine-2-carbaldehyde.>30% B: Elutes polar byproducts (acids/alcohols).
4 Fraction QC Check fractions by TLC. Visualize with UV (254 nm) and DNP stain (orange/red for aldehydes).
Method B: Bisulfite Adduct Purification (The "Silver Bullet")

Best for: Removing unreacted 2,3-dibromopyrazine when chromatography fails to separate it.

Principle: Aldehydes form water-soluble bisulfite adducts. Non-polar impurities (starting materials) remain in the organic layer. The aldehyde is then regenerated.[1][2]

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve the crude mixture in EtOAc (5 volumes) .

    • Add saturated aqueous NaHSO₃ (Sodium Bisulfite, 3 volumes) .

    • Stir vigorously for 2–4 hours. Note: You may see a white precipitate at the interface; this is the adduct.

  • Wash (Impurity Removal):

    • Separate the layers.[1][3][4][5] Keep the Aqueous Layer (contains product adduct).

    • If a solid precipitate formed: Filter it off and wash with EtOAc; combine the solid with the aqueous layer (dissolve with minimal water if needed).

    • Wash the aqueous phase twice with fresh EtOAc. Discard these organic washes (they contain the dibromopyrazine).

  • Regeneration:

    • Cool the aqueous phase to 0°C.

    • Add fresh EtOAc (equal volume).

    • Slowly basify with saturated NaHCO₃ or 10% Na₂CO₃ until pH ~9-10. Caution: Do not use NaOH; strong hydroxide can hydrolyze the pyrazine bromine.

    • Stir for 30 mins. The aldehyde will partition back into the EtOAc.

  • Isolation:

    • Separate layers.[1][3][4] Extract aqueous phase once more with DCM.

    • Dry combined organics over MgSO₄, filter, and concentrate.[6][7]

Module 3: Troubleshooting & FAQs

Q1: My product turned into a carboxylic acid (3-bromopyrazine-2-carboxylic acid). How do I prevent this?

Diagnosis: Air oxidation. Pyrazine aldehydes are electron-deficient, making the carbonyl carbon highly susceptible to nucleophilic attack by water (forming gem-diols) which then oxidize. Solution:

  • Workup: Minimize exposure to air.[8] Use N₂ during concentration.[9]

  • Storage: Store under Argon at -20°C.

  • Removal: If acid is present, wash the DCM solution of your product with saturated NaHCO₃ . The acid will move to the aqueous layer; the aldehyde stays in the DCM.

Q2: I see a "ghost" spot on TLC that trails the product. What is it?

Diagnosis: This is likely the hydrate (gem-diol) form of the aldehyde. Solution:

  • This is common in wet solvents. It usually reverts to the aldehyde upon concentration.

  • Fix: Ensure your NMR solvent (CDCl₃) is dry (filtered through basic alumina or stored over molecular sieves).

Q3: The lithiation reaction gave low yield. Why?

Diagnosis: Temperature control failure. Context: The synthesis typically involves 2,3-dibromopyrazine + LiTMP. Root Cause: If the temperature rises above -70°C before the DMF quench, the lithiated pyrazine undergoes a "Halogen Dance" (isomerization) or ring opening. Fix: Maintain internal temperature < -75°C strictly during LiTMP addition.

Q4: Can I recrystallize instead of running a column?

Answer: Yes, but only if the crude purity is >70%. Solvent System: Dissolve in minimal hot Diisopropyl Ether (IPE) or Hexane/DCM (10:1) . Cool slowly to -20°C. Warning: If significant starting material (2,3-dibromopyrazine) is present, it may co-crystallize. Method B (Bisulfite) is preferred for removing SM.

Module 4: Chemical Logic & Safety

BisulfiteMechanism cluster_0 Phase Separation Aldehyde Aldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble) Aldehyde->Adduct + NaHSO3 Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct Adduct->Aldehyde + Base (Regeneration) Impurities Impurities (Stay in Organic) Base Base (Na2CO3)

Figure 2: The chemical logic of Bisulfite Adduct purification, exploiting solubility switches.

Safety Note: 3-Bromopyrazine-2-carbaldehyde is a reactive electrophile. It is a potential skin sensitizer. Handle in a fume hood. Avoid contact with strong nucleophiles (amines, thiols) unless intended for derivatization.

References

  • Turck, A., Plé, N., et al. "Metallation of Diazines. XI. Directed Ortho-Lithiation of Halopyrazines." Tetrahedron, 1993, 49(26), 5915-5928.

    • Source:

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[2] Journal of Organic Chemistry, 1999, 64(15), 5722–5724. (Advanced bisulfite protocols).

    • Source:

  • BenchChem Technical Repository. "Aldehyde Purification via Bisulfite Adducts.

    • Source:

Sources

minimizing side reactions in 3-Bromopyrazine-2-carbaldehyde functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPC-302-OPT Status: Open Subject: Minimizing Side Reactions (Cannizzaro,


, & Debromination)
Assigned Specialist:  Senior Application Scientist, Heterocycle Chemistry Division[1]
Executive Summary

You are working with 3-Bromopyrazine-2-carbaldehyde , a scaffold that presents a unique "push-pull" reactivity challenge.[1] The pyrazine ring is inherently electron-deficient ($ \pi $-deficient), and the addition of an electron-withdrawing formyl group at C2 and a bromine at C3 creates a highly reactive electrophilic center.[1]

The Core Conflict: The conditions required to activate the C-Br bond for cross-coupling (bases, heat) are often the exact conditions that trigger the destruction of the aldehyde (Cannizzaro, polymerization) or unwanted nucleophilic aromatic substitution (


) at the C3 position.

This guide provides a self-validating workflow to navigate these competing pathways.

Module 1: Critical Reactivity Landscape

Before attempting any functionalization, you must visualize the competing pathways. The diagram below maps the "Danger Zones" where most experiments fail.

ReactivityLandscape Start 3-Bromopyrazine- 2-carbaldehyde Path_SNAr Pathway A: S_NAr (Nucleophilic Attack) Start->Path_SNAr Strong Nucleophiles (OH-, OR-, NH2-) Path_Cann Pathway B: Aldehyde Degradation Start->Path_Cann Strong Base + H2O Path_Pd Pathway C: Desired Pd-Catalysis Start->Path_Pd Non-nuc. Base Pd(0) Catalyst Out_SNAr 3-Alkoxy/Hydroxy Impurity Path_SNAr->Out_SNAr Out_Cann Cannizzaro Products (Acid + Alcohol) Path_Cann->Out_Cann Out_Prod Functionalized Pyrazine Path_Pd->Out_Prod

Figure 1: Competing reaction pathways. Note that standard cross-coupling bases (hydroxides/alkoxides) actively promote Pathways A and B, leading to yield loss.

Module 2: Troubleshooting & Optimization Guides
Issue 1: The "Black Tar" or Missing Aldehyde (Cannizzaro Instability)

Symptom: You observe the disappearance of the aldehyde peak in NMR/TLC, formation of polar spots (carboxylic acid/alcohol), or polymerization. Root Cause: The Cannizzaro reaction.[2][3][4][5] Pyrazine aldehydes lack


-hydrogens.[1] In the presence of hydroxide bases (NaOH, KOH) or even water-wet mild bases, the aldehyde undergoes disproportionation [1].

Resolution Protocol:

  • Switch to Anhydrous Inorganic Bases: Replace hydroxides with Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .[1] These are sufficiently basic for the transmetallation step in Suzuki couplings but lack the nucleophilicity to rapidly trigger Cannizzaro in anhydrous media.
  • The "Acetal Shield" Strategy: If your coupling requires aqueous conditions (e.g., boronic acids with low solubility), you must protect the aldehyde first. The electron-deficient ring makes the aldehyde hypersensitive to hydration (gem-diol formation), which precedes degradation.[1]

ParameterRecommendedAvoid
Solvent 1,4-Dioxane (Anhydrous), TolueneMeOH, EtOH, Water (unless protected)
Base

(suspended),

NaOH, KOH, NaOEt, NaOMe
Temp 60–80°C>100°C (promotes polymerization)
Issue 2: Unwanted

(Hydrolysis of C-Br)

Symptom: LCMS shows a mass corresponding to [M-Br+OH] (Pyrazinone formation) or [M-Br+OR] (Alkoxy substitution).[1] Root Cause: The 2-formyl group is strongly electron-withdrawing ($ -M $ and $ -I


S_NAr$) [2].[1] If you use a nucleophilic base like Sodium Methoxide (NaOMe), it will displace the bromine faster than the palladium can insert.

Resolution Protocol:

  • Steric Bulk: If using alkoxides is unavoidable, use Potassium tert-butoxide (KOtBu) .[1] The steric bulk hinders attack at the crowded C3 position (flanked by the C2-formyl and C4-H).

  • Non-Nucleophilic Bases: Stick to Carbonates or Phosphates.[1]

  • Catalyst Loading: Increase catalyst activity (e.g., using XPhos or SPhos Pd G3) to accelerate the oxidative addition step, making the desired coupling kinetically faster than the background

    
     [3].
    
Issue 3: Protodehalogenation (Loss of Bromine)

Symptom: Formation of pyrazine-2-carbaldehyde (mass = M-Br+H).[1] Root Cause: This is common in electron-deficient heterocycles.[1] The Pd-Ar intermediate is electrophilic and can strip a hydride from the solvent (especially alcohols or DMF) or the ligand.

Resolution Protocol:

  • Solvent Switch: Avoid alcohols. Use THF or Dioxane .[1]

  • Rigorous Degassing: Oxygen promotes homocoupling and catalyst decomposition, which can indirectly favor dehalogenation pathways.[1]

Module 3: Validated Experimental Workflows
Workflow A: Direct Coupling (For "Soft" Nucleophiles)

Use this only if your coupling partner is highly reactive and you can use anhydrous conditions.[1]

  • Setup: Dry Schlenk tube, Argon atmosphere.

  • Reagents:

    • 3-Bromopyrazine-2-carbaldehyde (1.0 equiv)[1]

    • Boronic Acid (1.2 equiv)[1][6]

    • Catalyst:

      
       (5 mol%) - Robust for electron-deficient rings.[1]
      
    • Base:

      
       (3.0 equiv, finely ground, anhydrous).[1]
      
    • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

  • Procedure: Heat to 80°C. Monitor by LCMS every hour. Stop immediately upon consumption of starting material to prevent aldehyde degradation.[1]

Workflow B: The "Safety First" Protection Route (Recommended)

Use this for scale-up or valuable intermediates.[1]

Step 1: Protection

React 3-Bromopyrazine-2-carbaldehyde with trimethyl orthoformate (TMOF) and a catalytic amount of


-TsOH in MeOH.
[1] Result: 2-(dimethoxymethyl)-3-bromopyrazine.[1] This acetal is stable to basic coupling conditions.[1]

Step 2: Coupling

Perform standard Suzuki/Sonogashira coupling.[1] The acetal prevents Cannizzaro and reduces the electron-withdrawing activation of the C3 position, suppressing


 side reactions.

Step 3: Deprotection

Treat with dilute HCl/THF at RT to restore the aldehyde.

Decision Matrix: Which Path to Choose?

DecisionMatrix Start Start: Functionalization Planning Q1 Is the coupling partner base-sensitive? Start->Q1 Q2 Are aqueous conditions required? Q1->Q2 No RouteB Acetal Protection REQUIRED Q1->RouteB Yes RouteA Direct Coupling (Anhydrous K3PO4) Q2->RouteA No (Anhydrous possible) Q2->RouteB Yes (Suzuki w/ poor solubility)

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

References
  • Cannizzaro Reaction Mechanism & Scope. Organic Chemistry Portal. (Retrieved 2026).[1][7] The base-induced disproportionation of non-enolizable aldehydes.[1][3][4]

  • Nucleophilic Arom

    
    ) on Heterocycles. 
    Baran Lab, Scripps Research.[1] (Retrieved 2026).[1][7][8] Haloselectivity of Heterocycles: Pyrazines and Pyridines.[1]
    
    
  • Optimization of Suzuki-Miyaura Coupling on Electron-Deficient Halides. BenchChem Technical Guides. (Retrieved 2026).[1][7][8] Troubleshooting low yields in 3-Bromopyridine functionalization (Analogous reactivity).

  • Protecting Group Strategies. Organic Synthesis. (Retrieved 2026).[1][7] Protection of Aldehydes as Acetals.[1][6]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-Bromopyrazine-2-carbaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development can conduct their work with the highest standards of safety and operational excellence. This guide provides a detailed protocol for the proper disposal of 3-Bromopyrazine-2-carbaldehyde, moving beyond basic compliance to instill a culture of safety and environmental responsibility in your laboratory. The procedures outlined here are designed to be both scientifically robust and practically applicable for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. 3-Bromopyrazine-2-carbaldehyde is a halogenated aromatic aldehyde with the following key characteristics:

PropertyValueSource
Molecular Formula C5H3BrN2O[1]
Appearance Colorless to light yellow solid[2]
Hazards Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

The primary hazards stem from its reactivity as an aldehyde and the presence of a halogen (bromine). Halogenated organic compounds are of particular environmental concern and require specific disposal routes.[5] Therefore, waste segregation is a critical first step in its proper management.

Personal Protective Equipment (PPE) and Handling

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 3-Bromopyrazine-2-carbaldehyde in any form—pure solid, in solution, or as waste.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Use tight-sealing safety goggles or a face shield.[2][6]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[2]

  • Respiratory Protection: All handling should occur inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

Waste Segregation: The First Step to Proper Disposal

The cardinal rule for hazardous waste management is proper segregation at the point of generation.[9][10] Mixing different waste streams can lead to dangerous reactions and significantly increases disposal costs.[11][12] For 3-Bromopyrazine-2-carbaldehyde, all waste must be classified as Halogenated Organic Waste .

DOT Graph: Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for segregating waste contaminated with 3-Bromopyrazine-2-carbaldehyde.

G start Waste Generation Point (3-Bromopyrazine-2-carbaldehyde) is_solid Is the waste primarily solid? (e.g., contaminated gloves, paper, vials) start->is_solid Assess Waste Type is_liquid Is the waste primarily liquid? (e.g., reaction mixtures, solvents) is_solid->is_liquid No solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Yes is_aqueous Is the liquid waste primarily aqueous? is_liquid->is_aqueous Yes liquid_waste Liquid Halogenated Organic Waste Container is_liquid->liquid_waste No (Organic Solvent) is_aqueous->liquid_waste No aqueous_waste Aqueous Halogenated Organic Waste Container is_aqueous->aqueous_waste Yes

Caption: Decision tree for segregating 3-Bromopyrazine-2-carbaldehyde waste.

Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe accumulation and disposal of waste containing 3-Bromopyrazine-2-carbaldehyde.

  • Select a container that is compatible with the waste. For liquid waste, use a shatter-resistant, plastic-coated bottle or a dedicated safety can.[9][13] The original chemical container is often a suitable choice for waste accumulation.[3][11]

  • Ensure the container has a leak-proof, screw-on cap.[14] Containers must be kept closed except when adding waste.[11][12]

  • The container must be in good condition, free from cracks or external residue.[3][12]

  • Proper labeling is a regulatory requirement and crucial for safety.[8] As soon as you designate a container for waste, affix a "Hazardous Waste" tag or label.[12][14][15]

  • The label must include:

    • The full chemical name: "Waste 3-Bromopyrazine-2-carbaldehyde". Avoid abbreviations or formulas.[2][9]

    • For mixtures, list all components and their approximate percentages.[9][12]

    • The hazard characteristics (e.g., "Irritant," "Toxic").[15]

    • The accumulation start date (the date the first drop of waste is added).

    • Your name, laboratory, and contact information.[15]

  • Solid Waste:

    • Collect chemically contaminated items such as gloves, weighing papers, and empty vials.

    • Place these items in a designated, labeled, leak-proof container lined with a clear plastic bag.[13] Do not dispose of these items in the regular trash.[5]

  • Liquid Waste (Organic Solvents):

    • Pour waste solutions directly into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Do not mix with non-halogenated solvents like hexane or acetone.[5][11]

    • Keep the container securely capped when not in use and store it in a designated satellite accumulation area, preferably within a flammable storage cabinet if the solvent is flammable.[16]

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with the chemical must be placed in a puncture-resistant sharps container.[9]

    • The container must be clearly labeled as "Sharps" and with the chemical contaminant's name.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][16]

  • The storage area should be under the control of laboratory personnel and away from general traffic.[14]

  • Use secondary containment (such as a tray or tub) to capture any potential leaks.[9][12] The secondary container must be able to hold 110% of the volume of the largest waste container it holds.[17]

  • Segregate incompatible waste types within the storage area. For example, keep acidic waste away from basic waste.[12]

Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area.

  • Evacuate (if necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Containment: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to absorb the spill.[16] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The cleanup residue and contaminated materials must be disposed of as halogenated organic waste.[3][9]

Final Disposal
  • Once a waste container is full (approximately 90% capacity to allow for expansion), complete the date on the hazardous waste label.[18]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15][16]

  • Do not pour any amount of 3-Bromopyrazine-2-carbaldehyde or its solutions down the drain.[5] This is a regulatory violation and poses a significant environmental risk.

Deactivation and Neutralization Considerations

While some aldehydes can be chemically deactivated to reduce their toxicity, this is often a complex process that can generate new hazards if not performed correctly.[6][19] For 3-Bromopyrazine-2-carbaldehyde, there are no standard, validated deactivation protocols for a general laboratory setting. Attempting to neutralize this compound without a specific, approved procedure is strongly discouraged. The most reliable and safest method of disposal is through collection and incineration by a certified hazardous waste management facility.[20]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost integrity and responsibility.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Coley, J. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • University of Cape Town, Faculty of Science. (n.d.). SOP: WASTE DISPOSAL & RECYCLING. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Lehigh University, Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Kansas State University. (2025, November 6). Chemical Waste. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Bahauddin Zakariya University. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • Google Patents. (n.d.). US6531634B1 - Non-hazardous oxidative neutralization of aldehydes.
  • Vanderbilt Environmental Health & Safety. (n.d.). Storing Hazardous Waste In Your Laboratory. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Bromopyrazine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is 3-Bromopyrazine-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. As with any specialized reagent, a thorough understanding of its safe handling is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for 3-Bromopyrazine-2-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, namely brominated pyridine and benzaldehyde derivatives, to establish a conservative and robust safety protocol. This approach is grounded in the understanding that the primary hazards are associated with the reactive aldehyde functional group and the presence of a halogenated heterocyclic system.

Hazard Profile and a Proactive Stance on Safety

Based on the analysis of related compounds, 3-Bromopyrazine-2-carbaldehyde should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion and inhalation are to be strictly avoided.[1][2] The causality behind these hazards lies in the electrophilic nature of the aldehyde group, which can react with biological nucleophiles, and the general toxicity profile of halogenated aromatic compounds.

Therefore, a proactive and cautious approach to handling is not just recommended but essential. The following sections detail the necessary precautions and procedures.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory operations involving 3-Bromopyrazine-2-carbaldehyde.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly sealed safety goggles or a face shield.Nitrile or neoprene gloves (double-gloving recommended).Fully buttoned lab coat.Use within a certified chemical fume hood is mandatory. A NIOSH-approved respirator with a particulate filter may be necessary if a fume hood is not available or for large quantities.
Solution Preparation Tightly sealed safety goggles or a face shield.Nitrile or neoprene gloves.Chemical-resistant lab coat.All manipulations should be performed in a chemical fume hood.
Reaction Setup and Monitoring Tightly sealed safety goggles.Nitrile or neoprene gloves.Chemical-resistant lab coat.Operations must be conducted within a chemical fume hood.
Work-up and Purification Tightly sealed safety goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant lab coat.All procedures must be carried out in a chemical fume hood.
Waste Disposal Tightly sealed safety goggles.Heavy-duty nitrile or neoprene gloves.Chemical-resistant lab coat or apron.To be performed in a well-ventilated area, preferably within a fume hood.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling 3-Bromopyrazine-2-carbaldehyde, from initial receipt to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Safe Handling Workflow for 3-Bromopyrazine-2-carbaldehyde.

Step-by-Step Operational Plan

Adherence to a strict, step-by-step operational plan is critical for minimizing the risk of exposure.

Pre-Handling Preparations
  • Consult Safety Resources: Before beginning any work, review this guide and any available safety information for analogous compounds.

  • Engineering Controls: Ensure that a certified chemical fume hood is in proper working order.[1][4] An eyewash station and safety shower must be readily accessible.[1][2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.

Handling Procedures
  • Weighing:

    • Perform all weighing operations within a chemical fume hood to prevent the inhalation of fine powders.

    • Use a disposable weighing boat to minimize contamination of the balance.

    • Handle with non-sparking tools.[5]

  • Solution Preparation:

    • Add the solid 3-Bromopyrazine-2-carbaldehyde to the solvent slowly to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

  • Running Reactions:

    • Set up all reactions in a chemical fume hood.

    • Ensure all glassware is properly secured.

    • Maintain a clean and organized workspace to prevent accidental spills.

Spill Management
  • Minor Spills (Solid):

    • If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan, avoiding the creation of dust.

    • Place the spilled material and cleaning tools into a sealed container for disposal.

    • Clean the area with an appropriate solvent and decontaminating solution.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material such as vermiculite or sand.

    • Place the absorbent material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan

Proper disposal of 3-Bromopyrazine-2-carbaldehyde and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated weighing boats, gloves, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 3-Bromopyrazine-2-carbaldehyde should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • All waste must be disposed of through your institution's hazardous waste management program.[1][2]

  • Clearly label all waste containers with the full chemical name: "3-Bromopyrazine-2-carbaldehyde" and any other components of the waste stream.

  • Do not pour any waste containing this compound down the drain.

First Aid Measures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

By adhering to these guidelines, researchers can confidently and safely work with 3-Bromopyrazine-2-carbaldehyde, fostering a secure and productive research environment.

References

  • ChemBK. (2024, April 9). 3-bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • Alfa Aesar. (2009, September 26). SAFETY DATA SHEET for 5-Bromopyridine-2-carboxaldehyde. Retrieved from [Link]

  • PubChem. 3-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.